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Compound of Interest
2-(3,4-Dimethyl-phenoxy)-5-
Compound Name:
nitropyridine

Cat. No.: B13774116

Get Quote

2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is a substituted nitropyridine derivative. Its
structure combines a 3,4-dimethylphenol moiety with a 5-nitropyridine ring via an ether linkage.
This arrangement, particularly the electron-withdrawing nitro group, makes it a valuable and
reactive intermediate for further chemical modification.
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Property Value Source

2-(3,4-Dimethylphenoxy)-5-
IUPAC Name ) . N/A
nitropyridine

CAS Number Not Assigned N/A
Molecular Formula C13H12N203 N/A
Molecular Weight 244.25 g/mol N/A
Predicted Melting Point 80 - 100 °C Inferred from analogs[1]

) Pale yellow to yellow
Predicted Appearance ) ] Inferred from analogs[2][3]
crystalline solid

Soluble in polar organic
) N solvents (e.g., DMSO, DMF, ) o
Predicted Solubility ) General Chemical Principles
Acetone); poorly soluble in

water and non-polar solvents.

Synthesis and Mechanism: Nucleophilic Aromatic
Substitution (SNAr)

The most direct and efficient method for preparing 2-(3,4-dimethyl-phenoxy)-5-nitropyridine
is the nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the high
reactivity of 2-chloro-5-nitropyridine.

Causality of Experimental Design: The pyridine ring is inherently electron-deficient. The
addition of a strongly electron-withdrawing nitro group at the 5-position significantly depletes
electron density at the C2 and C6 positions. This electronic deficit makes the C2 position,
which bears a good leaving group (chloride), highly susceptible to attack by a nucleophile. The
reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer
complex. A strong base is required to deprotonate the 3,4-dimethylphenol, generating the more
potent 3,4-dimethylphenoxide nucleophile. A polar aprotic solvent like DMF or DMSO is ideal as
it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide and
facilitating the reaction.

© 2026 BenchChem. All rights reserved. 2/12 Tech Support


https://comptox.epa.gov/dashboard/chemical/properties/DTXSID40384139
https://patents.google.com/patent/CN109456257B/en
https://pdf.benchchem.com/33/An_In_depth_Technical_Guide_to_the_Physical_and_Chemical_Properties_of_2_4_Dichloro_5_nitropyridine.pdf
https://www.benchchem.com/product/b13774116/docs?utm_src=pdf-body#compound-identification-and-predicted-physicochemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13774116?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: Synthesis of 2-(3,4-Dimethyl-
phenoxy)-5-nitropyridine

Materials:

2-Chloro-5-nitropyridine (CAS: 4548-45-2)[4]
e 3,4-Dimethylphenol

e Potassium Carbonate (K2COs), anhydrous

¢ N,N-Dimethylformamide (DMF), anhydrous
o Ethyl Acetate

 Brine (saturated NaCl solution)

o Deionized Water

¢ Anhydrous Magnesium Sulfate (MgSOa)

Procedure:

To a dry round-bottom flask under a nitrogen atmosphere, add 3,4-dimethylphenol (1.0 eq)
and anhydrous DMF (approx. 5-10 mL per gram of phenol).

e Add anhydrous potassium carbonate (1.5 eq) to the solution. The K2COs acts as the base to
deprotonate the phenol.

 Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the
potassium phenoxide salt.

e Add 2-chloro-5-nitropyridine (1.05 eq) to the reaction mixture portion-wise.

e Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by
Thin Layer Chromatography (TLC).

e Upon completion, cool the reaction to room temperature.
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e Pour the reaction mixture into a separatory funnel containing deionized water.
o Extract the aqueous phase three times with ethyl acetate.

o Combine the organic layers and wash twice with deionized water, followed by one wash with
brine to remove residual DMF and salts.

e Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate
the solvent under reduced pressure using a rotary evaporator.

e The resulting crude solid can be purified by recrystallization from an appropriate solvent
system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the
pure product.

Synthetic Workflow Diagram
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Reactants & Reagents

(Z-Chloro-S-nitropyridineD (3,4-DimethylphenoD K2CO3 (Base) DMF (Solvent)
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Pure 2-(3,4-Dimethyl-phenoxy)-

5-nitropyridine
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Caption: Synthetic workflow for 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine.
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Analytical Characterization

Post-synthesis, rigorous analytical testing is required to confirm the identity, structure, and
purity of the target compound. A combination of chromatographic and spectroscopic methods
forms a self-validating system.

Protocol: Purity Assessment by High-Performance
Liquid Chromatography (HPLC)

Rationale: HPLC is a standard and robust method for determining the purity of small organic
molecules by separating the main compound from any residual starting materials or

byproducts.
Parameter Recommended Setting
Instrumentation HPLC system with a UV-Vis Detector
C18 reverse-phase column (e.g., 4.6 x 150 mm,
Column
5 um)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
) 5% to 95% B over 15 minutes, then hold for 2
Gradient )
minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 330 nm (for nitro-aromatics)
Dissolve ~1 mg of compound in 1 mL of
Sample Prep

Acetonitrile/Water (1:1)

Spectroscopic Confirmation

o Proton Nuclear Magnetic Resonance (*H NMR): Provides structural confirmation by showing
the electronic environment of protons. Expected signals would include distinct aromatic

© 2026 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13774116?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

protons from both the pyridine and dimethylphenyl rings, as well as two sharp singlets for the
non-equivalent methyl groups.

e Mass Spectrometry (MS): Confirms the molecular weight of the compound. For Electrospray
lonization (ESI-MS), the expected molecular ion peak would be [M+H]* at m/z 245.25.

Applications in Drug Discovery

The aryloxy-pyridine scaffold is a "privileged structure” in medicinal chemistry, appearing in
numerous biologically active compounds.[5] This class of molecules has been successfully
explored for various therapeutic targets.[6]

Synthetic Utility: 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is a strategic intermediate for
building more complex molecules. The nitro group is its most versatile functional handle.

e Reduction to Amine: The nitro group can be readily and cleanly reduced to a primary amine
(5-amino-2-(3,4-dimethyl-phenoxy)-pyridine) using standard conditions like catalytic
hydrogenation (H2/Pd-C) or chemical reduction (e.g., SnClz, Fe/HCI).

o Further Derivatization: This newly formed aniline is a powerful nucleophile, enabling a wide
array of subsequent reactions such as:

o

Amide bond formation with carboxylic acids.

[¢]

Sulfonamide formation with sulfonyl chlorides.

[¢]

Urea formation with isocyanates.

o

Participation in cyclization reactions to form fused heterocyclic systems.

These transformations allow chemists to systematically explore the structure-activity
relationship (SAR) of a compound series, a fundamental practice in modern drug discovery.[7]

Diagram: Potential Derivatization Pathway
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Caption: Derivatization of the title compound for SAR studies.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is unavailable, a hazard
assessment can be made based on its precursors and structurally related nitropyridine
compounds.

Hazard Assessment:
e 2-Chloro-5-nitropyridine: Known to be an irritant and potentially toxic.

 Nitropyridine Derivatives: Often classified as irritants to the skin, eyes, and respiratory
system.[8][9]
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Recommended Precautions:

Engineering Controls: Handle this compound in a certified chemical fume hood to avoid
inhalation of dust or vapors.

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile
gloves, and chemical safety goggles.

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The
container should be tightly sealed.

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

GHS Hazard Classification (Predicted) Code

Skin Corrosion/Irritation Category 2

Serious Eye Damage/Eye Irritation Category 2

Specific target organ toxicity (single exposure) Category 3 (Respiratory tract irritation)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CompTox Chemicals Dashboard [comptox.epa.gov]

2. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google
Patents [patents.google.com]

¢ 3. pdf.benchchem.com [pdf.benchchem.com]
e 4. prepchem.com [prepchem.com]
¢ 5. mdpi.com [mdpi.com]

¢ 6. Discovery and optimization of arylsulfonyl 3-(pyridin-2-yloxy)anilines as novel GPR119
agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

e 7. mdpi.com [mdpi.com]
¢ 8. 2-Amino-5-nitropyridine | 4214-76-0 [chemicalbook.com]
¢ 9. chembk.com [chembk.com]

¢ To cite this document: BenchChem. [Compound Identification and Predicted
Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13774116/docs#compound-identification-and-
predicted-physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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